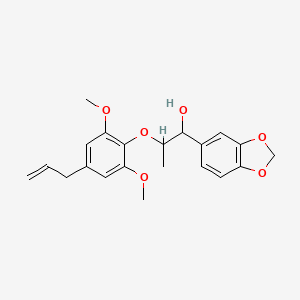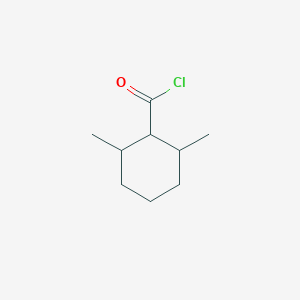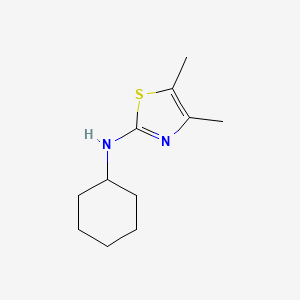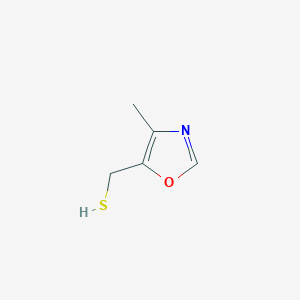
(4-Methyloxazol-5-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyloxazol-5-yl)methanethiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyloxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(4-Methyloxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
科学研究应用
(4-Methyloxazol-5-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methyloxazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- (4-Methyloxazol-5-yl)methanamine
- (2-Methyl-1,3-oxazol-5-yl)methanethiol
- 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
Uniqueness
(4-Methyloxazol-5-yl)methanethiol is unique due to its specific combination of a thiol group and an oxazole ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C5H7NOS |
|---|---|
分子量 |
129.18 g/mol |
IUPAC 名称 |
(4-methyl-1,3-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3 |
InChI 键 |
RCSGNPHGXWISSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC=N1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


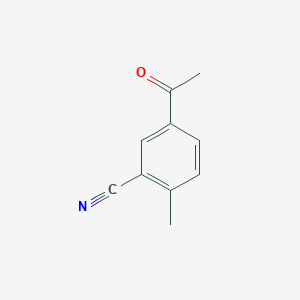
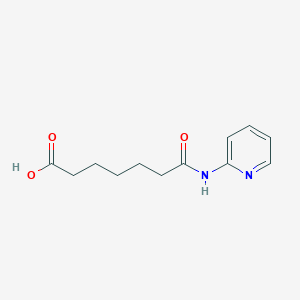
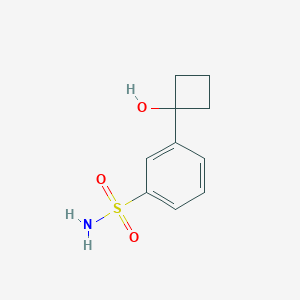
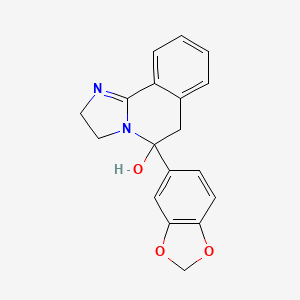
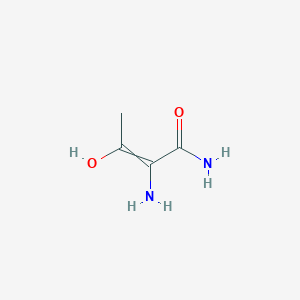
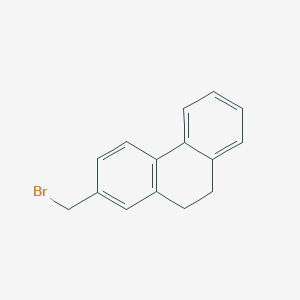
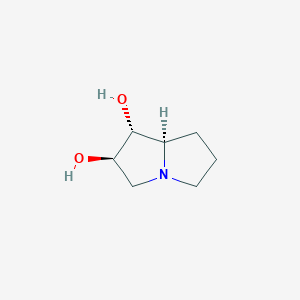
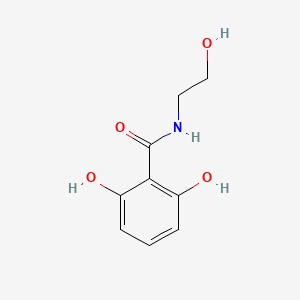
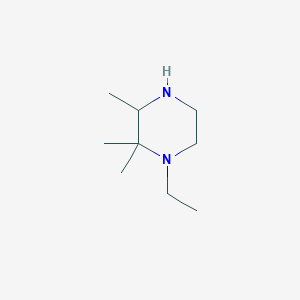
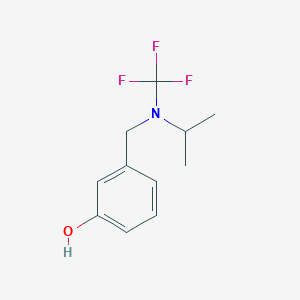
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
